molecular formula C7H4ClFO3 B7969515 5-Chloro-2-fluoro-4-hydroxybenzoic acid

5-Chloro-2-fluoro-4-hydroxybenzoic acid

Cat. No.: B7969515
M. Wt: 190.55 g/mol
InChI Key: ISGXYLFASMHVRF-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₄ClFO₃ and a molecular weight of 190.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 4-hydroxybenzoic acid is treated with chlorine and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-hydroxybenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXYLFASMHVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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